2,3,4-Trimethoxycinnamic acid
Description
Properties
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPDNLIHHFGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263087 | |
| Record name | 3-(2,3,4-Trimethoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33130-03-9 | |
| Record name | 3-(2,3,4-Trimethoxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33130-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3,4-Trimethoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel condensation is the most widely employed method for synthesizing 2,3,4-trimethoxycinnamic acid. This reaction involves the base-catalyzed condensation of 2,3,4-trimethoxybenzaldehyde with malonic acid. Piperidine or pyridine is typically used as a catalyst, with refluxing ethanol or toluene as solvents.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (aldehyde to malonic acid)
-
Temperature: 80–100°C
-
Time: 6–12 hours
-
Yield: 60–75%
The reaction proceeds via deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde carbonyl group. Decarboxylation of the intermediate β-keto acid occurs spontaneously under heating, yielding the trans (E)-isomer as the major product.
Table 1: Optimization of Knoevenagel Condensation
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| Catalyst (piperidine) | Increases rate | 5–10 mol% |
| Solvent polarity | Higher polarity improves solubility | Ethanol (ε = 24.3) |
| Reaction time | Prolonged time reduces side products | 8–10 hours |
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction offers superior stereoselectivity compared to the Knoevenagel method. This approach utilizes a phosphonate ester derived from 2,3,4-trimethoxybenzaldehyde and triethyl phosphonoacetate.
Reaction Mechanism:
-
Deprotonation of the phosphonate ester by a strong base (e.g., sodium hydride).
-
Formation of a stabilized ylide intermediate.
-
[2+2] Cycloaddition with the aldehyde, followed by elimination to form the α,β-unsaturated ester.
-
Saponification of the ester to the carboxylic acid.
Advantages:
-
Stereoselectivity: E/Z ratio >9:1.
-
Yield: 80–85% after ester hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes. A typical protocol involves:
-
Reactants: 2,3,4-Trimethoxybenzaldehyde, malonic acid.
-
Catalyst: Piperidine (5 mol%).
-
Solvent: Ethanol or dimethylformamide (DMF).
-
Conditions: 100–120°C, 15–30 minutes.
Benefits:
-
Energy Efficiency: 50–70% reduction in energy consumption.
-
Purity: Reduced side-product formation due to shorter reaction times.
Industrial Production Techniques
Continuous Flow Reactor Systems
Industrial-scale production employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:
-
Residence Time: 10–15 minutes.
-
Temperature Control: 90–110°C.
-
Catalyst Recovery: In-line filtration systems for piperidine recycling.
Table 2: Industrial vs. Laboratory Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Annual Capacity | <1 kg | 1–10 metric tons |
| Yield | 60–85% | 75–90% |
| Purity | >95% | >98% |
Reaction Mechanism and Kinetic Analysis
Decarboxylation Kinetics
The decarboxylation step in Knoevenagel condensation follows first-order kinetics. Activation energy (Eₐ) calculations using the Arrhenius equation reveal:
-
Eₐ: 85–95 kJ/mol.
-
Rate-Determining Step: Cleavage of the β-keto acid intermediate.
Purification and Characterization
Recrystallization Protocols
Crude product is purified via recrystallization using solvent systems such as:
-
Ethanol/Water: 70:30 v/v.
-
Yield Recovery: 85–90%.
-
Purity: ≥98% (HPLC).
Chromatographic Methods
-
Column Chromatography: Silica gel (230–400 mesh), hexane/ethyl acetate (3:1 to 1:2 gradient).
-
HPLC Conditions: C18 column, acetonitrile/water (60:40), UV detection at 310 nm.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Stereoselectivity (E/Z) | Scalability |
|---|---|---|---|---|
| Knoevenagel | 60–75 | 95–98 | 7:1 | Moderate |
| HWE Olefination | 80–85 | 97–99 | >9:1 | High |
| Microwave-Assisted | 70–80 | 96–98 | 8:1 | Limited |
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trimethoxyphenyl)propenoic Acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(2,3,4-trimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-(2,3,4-trimethoxyphenyl)propanoic acid.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: CHO
- Molecular Weight: 238.24 g/mol
- CAS Number: 33130-03-9
2,3,4-Trimethoxycinnamic acid is classified as a phenylpropanoid and is known for its methoxy substitutions on the aromatic ring, which enhance its biological activity. The compound can be found in various natural sources, including cinnamon bark.
Medicinal Chemistry
Antioxidant Properties:
TMCA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, making it a candidate for preventing oxidative damage in various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects:
The compound has shown promise in reducing inflammation by inhibiting the expression of pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases such as arthritis and cardiovascular conditions .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of TMCA against various pathogenic bacteria. For instance:
- Inhibition of Pathogens: TMCA demonstrated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, two notorious pathogens responsible for numerous infections . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Study:
In a study where TMCA was tested in different concentrations, it exhibited a dose-dependent response in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were determined to be effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential .
Therapeutic Applications
Cancer Treatment:
TMCA derivatives are being explored for their anticancer properties. They have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors .
Diabetes Management:
Research suggests that TMCA may play a role in glucose metabolism regulation. It has been observed to enhance insulin sensitivity and reduce blood sugar levels in preclinical models .
Formulation Development
Cosmetic Applications:
Due to its antioxidant and anti-inflammatory properties, TMCA is being incorporated into cosmetic formulations aimed at reducing skin aging and improving skin health. Its ability to inhibit UV-induced damage makes it a valuable ingredient in sunscreens and anti-aging creams .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)propenoic Acid involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Research Findings
Substitution Position Matters :
- Methoxy groups at the 2,4,5-positions enhance incorporation into bioactive dimers (e.g., pellucidin A), while 3,4,5-substitution favors protein binding .
- Dimethoxy derivatives generally outperform trimethoxy analogs in enzymatic reactions due to reduced steric hindrance .
Hydrophilicity vs. Lipophilicity :
- Hydroxyl groups improve hydrogen bonding and biological activity (e.g., FtsZ binding, gastric protection) compared to methoxy groups .
Contradictory Evidence: While decarboxylase activity in P. pellucidum is reported as non-specific , 2,4,5-trimethoxycinnamic acid is preferentially metabolized, suggesting pathway-specific factors .
Biological Activity
2,3,4-Trimethoxycinnamic acid (TMCA) is a phenylpropanoid compound derived from natural sources such as cinnamon. Its unique chemical structure allows it to exhibit a variety of biological activities, making it a subject of interest in pharmacological research. This article explores the biological activities of TMCA, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,3,4-trimethoxycinnamic acid is . The compound features three methoxy groups attached to the cinnamic acid backbone, which significantly influences its biological properties.
1. Antioxidant Activity
TMCA has been documented for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Studies have shown that TMCA can scavenge free radicals effectively, thus protecting cells from oxidative damage.
2. Antimicrobial Activity
Recent research highlighted TMCA's antimicrobial properties against various pathogens. For instance, derivatives of TMCA exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 1.60 to 3.17 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.60 - 3.17 |
| Pseudomonas aeruginosa | Not specified |
3. Cholinesterase Inhibition
TMCA has been evaluated for its potential as a cholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's. A study reported that TMCA demonstrated significant inhibition of acetylcholinesterase (AChE) with an IC50 value of approximately 46 µM . The mechanism was identified as mixed-type inhibition.
4. Antitumor Activity
TMCA and its derivatives have shown promising antitumor effects in various cancer cell lines. For example, one study indicated that a TMCA ester exhibited IC50 values against prostate cancer (PC-3), gastric cancer (SGC-7901), lung cancer (A549), and breast cancer (MDA-MB-435s) cell lines ranging from 0.50 to 17.22 μM .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| PC-3 | 17.22 |
| SGC-7901 | 11.82 |
| A549 | 0.50 |
| MDA-MB-435s | 5.33 |
5. Anti-inflammatory Effects
TMCA has also been investigated for its anti-inflammatory properties, particularly in modulating inflammatory pathways in cellular models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further exploration in inflammatory disease treatment.
Case Studies
Several studies have focused on the therapeutic potential of TMCA:
- Study on Cholinesterase Inhibition : A comprehensive analysis revealed that TMCA’s structural modifications could enhance its inhibitory activity against cholinesterases, suggesting avenues for developing more effective neuroprotective agents .
- Antitumor Efficacy : In vitro studies demonstrated that TMCA derivatives could selectively target cancer cells while exhibiting minimal cytotoxicity towards normal cells, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
Understanding the SAR of TMCA is critical for developing new derivatives with enhanced biological activities. Research indicates that the presence and position of methoxy groups significantly influence the compound's efficacy against various targets .
Q & A
Basic: What are the established synthetic routes for 2,3,4-Trimethoxycinnamic acid, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves the Horner-Wadsworth-Emmons reaction or Knoevenagel condensation , starting from 2,3,4-trimethoxybenzaldehyde and malonic acid derivatives. Optimization includes:
- Catalyst selection : Use piperidine or pyridine for Knoevenagel to enhance reaction rates.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature control : Reactions are often conducted under reflux (100–120°C) to balance yield and side-product formation.
Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) achieves >95% purity .
Basic: Which spectroscopic techniques are most reliable for characterizing 2,3,4-Trimethoxycinnamic acid?
Answer:
Key techniques include:
- 1H/13C NMR : Confirm methoxy group positions (δ 3.8–4.0 ppm for OCH3) and trans-alkene geometry (J = 16 Hz for α,β-unsaturated protons) .
- IR Spectroscopy : Detect carbonyl stretching (~1680 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (238.24 g/mol) and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the bioactivity of 2,3,4-Trimethoxycinnamic acid derivatives?
Answer:
- Derivatization : Introduce substituents (e.g., halogens, hydroxyl groups) at the phenyl or carboxylic acid moiety to assess electronic/steric effects on bioactivity .
- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC50 values to parent compound .
- Computational modeling : Perform docking studies with target proteins (e.g., tyrosine kinases) to predict binding affinities .
Advanced: What strategies resolve contradictions in reported biological activity data for 2,3,4-Trimethoxycinnamic acid across studies?
Answer:
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities can skew bioassay results .
- Standardized assays : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Isomer verification : Ensure no contamination with positional isomers (e.g., 3,4,5-trimethoxy derivatives) via comparative NMR .
Basic: What are the recommended storage conditions to maintain the stability of 2,3,4-Trimethoxycinnamic acid in laboratory settings?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation .
- Desiccation : Use silica gel packs to avoid hydrolysis of methoxy groups under humid conditions .
- Solvent stability : Dissolve in DMSO (10 mM stock) for short-term use; avoid repeated freeze-thaw cycles .
Advanced: How to optimize chromatographic methods for separating 2,3,4-Trimethoxycinnamic acid from its isomers?
Answer:
- Column selection : Use a C18 reversed-phase column with 5 µm particle size for high resolution .
- Mobile phase : Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve retention time differences between isomers .
- Detection : UV monitoring at 254 nm (λmax for cinnamic acid derivatives) ensures sensitivity .
Advanced: How does the substitution pattern of methoxy groups influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : 2,3,4-Trimethoxy substitution increases logP compared to di-methoxy analogs, enhancing membrane permeability .
- Acidity : The carboxylic acid group (pKa ~4.5) remains protonated at physiological pH, affecting solubility and bioavailability .
- Crystallinity : Methoxy groups at 2,3,4-positions promote hydrogen bonding, yielding stable crystalline forms (mp 125–127°C) .
Basic: What safety precautions are critical when handling 2,3,4-Trimethoxycinnamic acid?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during weighing/solubilization to prevent inhalation of fine particles .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
